Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)

21-Acetyloxy Deschloromometasone Furoate structure
83897-05-6 structure
Product Name:21-Acetyloxy Deschloromometasone Furoate
N.o CAS:83897-05-6
MF:C29H33ClO8
MW:545.020528554916
CID:1059726
Update Time:2025-10-29

21-Acetyloxy Deschloromometasone Furoate Propriedades químicas e físicas

Nomes e Identificadores

    • 21-Acetyloxy Deschloromometasone Furoate
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
    • (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • Inchi: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
    • Chave InChI: QLQPPAYFRZDDSO-BJRLRHTOSA-N
    • SMILES: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1130
  • XLogP3: 3.2
  • Superfície polar topológica: 120

Propriedades Experimentais

  • Densidade: 1.4±0.1 g/cm3
  • Ponto de ebulição: 675.2±55.0 °C at 760 mmHg
  • Ponto de Flash: 362.1±31.5 °C
  • Pressão de vapor: 0.0±2.2 mmHg at 25°C

21-Acetyloxy Deschloromometasone Furoate Informações de segurança

21-Acetyloxy Deschloromometasone Furoate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
A187100-5mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
5mg
$ 201.00 2023-04-19
TRC
A187100-50mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
50mg
$ 1596.00 2023-04-19

21-Acetyloxy Deschloromometasone Furoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water
Referência
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Método de produção 2

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
2.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic acid ,  Hydrochloric acid
Referência
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Método de produção 4

Condições de reacção
1.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Método de produção 5

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrochloric acid
Referência
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Método de produção 6

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
3.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Método de produção 7

Condições de reacção
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
4.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

21-Acetyloxy Deschloromometasone Furoate Raw materials

21-Acetyloxy Deschloromometasone Furoate Preparation Products

Fornecedores recomendados
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.